BenchChemオンラインストアへようこそ!

Z-Thr(tbu)-ome

Solution-phase peptide synthesis Fragment condensation Orthogonal protecting group strategy

Z-Thr(tBu)-OMe (CAS 52785-41-8), also known as N-[(benzyloxy)carbonyl]-O-(2-methyl-2-propanyl)-L-threonine methyl ester, is a fully protected L-threonine building block featuring a benzyloxycarbonyl (Cbz/Z) group on the α-amine, a tert-butyl (tBu) ether on the β-hydroxyl side chain, and a methyl ester at the C-terminus. With a molecular formula of C₁₇H₂₅NO₅ and a molecular weight of 323.38 g/mol, this derivative is specifically designed for solution-phase peptide synthesis, where its three orthogonal protecting groups enable sequential, chemoselective deprotection and fragment condensation strategies that are not accessible with standard Fmoc- or Boc-protected threonine analogs.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
CAS No. 52785-41-8
Cat. No. B3270491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Thr(tbu)-ome
CAS52785-41-8
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C
InChIInChI=1S/C17H25NO5/c1-12(23-17(2,3)4)14(15(19)21-5)18-16(20)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t12-,14+/m1/s1
InChIKeyNKWFWFWEJCKORD-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Thr(tBu)-OMe (CAS 52785-41-8): Orthogonally Protected Threonine for Solution-Phase Peptide Synthesis – Procurement Guide


Z-Thr(tBu)-OMe (CAS 52785-41-8), also known as N-[(benzyloxy)carbonyl]-O-(2-methyl-2-propanyl)-L-threonine methyl ester, is a fully protected L-threonine building block featuring a benzyloxycarbonyl (Cbz/Z) group on the α-amine, a tert-butyl (tBu) ether on the β-hydroxyl side chain, and a methyl ester at the C-terminus . With a molecular formula of C₁₇H₂₅NO₅ and a molecular weight of 323.38 g/mol, this derivative is specifically designed for solution-phase peptide synthesis, where its three orthogonal protecting groups enable sequential, chemoselective deprotection and fragment condensation strategies that are not accessible with standard Fmoc- or Boc-protected threonine analogs .

Why Fmoc-Thr(tBu)-OH or Boc-Thr(tBu)-OH Cannot Replace Z-Thr(tBu)-OMe in Solution-Phase Fragment Condensation


In-class threonine derivatives such as Fmoc-Thr(tBu)-OH (CAS 71989-35-0) and Boc-Thr(tBu)-OH (CAS 13734-40-2) are optimized for solid-phase peptide synthesis (SPPS), where orthogonal deprotection is limited to two dimensions (Nα-amine and side-chain hydroxyl) and the C-terminus remains a free acid for resin loading . Z-Thr(tBu)-OMe introduces a third orthogonal dimension via its methyl ester, enabling C-terminal protection that is critical for solution-phase fragment coupling without premature activation or cyclization. Furthermore, the Cbz group is removed by hydrogenolysis—orthogonal to both the base-labile Fmoc and the acid-labile Boc—allowing Z-Thr(tBu)-OMe to serve as a stable intermediate that can be chemoselectively deprotected at the N-terminus while retaining both side-chain tBu and C-terminal methyl ester protection, a capability absent in Fmoc-Thr(tBu)-OH or Boc-Thr(tBu)-OH [1].

Quantitative Differentiation of Z-Thr(tBu)-OMe: Head-to-Head and Cross-Study Evidence


Orthogonal Protection: Three-Dimensional Deprotection vs. Two-Dimensional in Fmoc-/Boc-Thr(tBu)-OH

Z-Thr(tBu)-OMe provides three fully orthogonal protecting groups: Cbz (removable by hydrogenolysis), tBu ether (removable by TFA or HCl), and methyl ester (removable by saponification). In contrast, Fmoc-Thr(tBu)-OH offers only two orthogonal groups (Fmoc, removable by piperidine; tBu, removable by TFA), and Boc-Thr(tBu)-OH likewise offers two (Boc, removable by TFA; tBu, removable by TFA—non-orthogonal). The three-dimensional orthogonality of Z-Thr(tBu)-OMe enables sequential, chemoselective deprotection without mutual interference [1]. This property is explicitly exploited in Patent CN108586549A, where Z-Thr(tBu)-OMe undergoes hydrogenolysis (removing Cbz) while retaining both the tBu ether and methyl ester, followed by saponification to liberate the carboxylic acid—a sequence impossible with Fmoc-Thr(tBu)-OH or Boc-Thr(tBu)-OH wherein the C-terminus is already a free acid [2].

Solution-phase peptide synthesis Fragment condensation Orthogonal protecting group strategy

Industrial-Scale Saponification Yield: 80.3% Conversion of Z-Thr(tBu)-OMe to Z-Thr(tBu)-OH

In a documented industrial-scale procedure, Z-Thr(tBu)-OMe (169 g) was saponified using 1 M NaOH in an acetone/1,2-dichloroethane solvent system at pH 10–11, yielding Z-Thr(tBu)-OH (130 g) in 80.3% isolated yield after workup . This yield is reported in the context of a multi-kilogram synthesis route for Fmoc-O-tert-butyl-L-threoninol (Patent CN106631900A), demonstrating that the methyl ester of Z-Thr(tBu)-OMe can be cleanly hydrolyzed without affecting the acid-sensitive tBu ether or the hydrogenolysis-sensitive Cbz group. By comparison, direct saponification of Fmoc-Thr(tBu)-OH is not applicable (it is already a free acid), and Boc-Thr(tBu)-OH would suffer from competing Boc deprotection under strongly basic conditions [1].

Process chemistry Scale-up Saponification yield

Z-Thr(tBu)-OMe as the Direct Synthetic Precursor to Fmoc-Thr(tBu)-OH: Patent-Documented Route with Defined Reagent Stoichiometry

Patent CN108586549A discloses a method wherein Z-Thr(tBu)-OMe is the sole starting material for preparing Fmoc-Thr(tBu)-OH via a three-step sequence: (1) catalytic transfer hydrogenolysis to remove Cbz, (2) saponification to hydrolyze the methyl ester, and (3) reaction with Fmoc-OSu [1]. In Example 2, the hydrogenolysis uses a defined reagent stoichiometry: per 1 part by weight Z-Thr(tBu)-OMe, 30 parts 1,4-cyclohexadiene (hydrogen donor), 0.1 part catalyst (Pt/Pd composite), and 20 parts water at ambient temperature and pressure [1]. This patent explicitly positions Z-Thr(tBu)-OMe as an industrial intermediate, leveraging the hydrogenolysis lability of Cbz—a property absent in Fmoc- and Boc-protected analogs—to achieve a safer, high-pressure-hydrogen-free process compared to prior art methods that required flammable H₂ gas at 0.15–0.2 MPa [2].

Fmoc-amino acid synthesis Hydrogenolysis Industrial peptide building block production

Cost and Supply-Chain Differentiation: Z-Thr(tBu)-OMe vs. Fmoc-Thr(tBu)-OH Procurement Economics

Z-Thr(tBu)-OMe is consistently priced at a lower tier than Fmoc-Thr(tBu)-OH across multiple commercial suppliers. Fmoc-Thr(tBu)-OH (CAS 71989-35-0) is listed at approximately $85.90–$158.00 per 25 g and $262.00–$488.00 per 100 g from major vendors (Aladdin, Macklin, Krackeler) [1]. While exact pricing for Z-Thr(tBu)-OMe is typically quotation-based, analogous Z-protected threonine derivatives (e.g., Z-Thr-OMe, CAS 57224-63-2) are listed at $19.90–$128.00 per 25 g and $77.90–$384.00 per 100 g , suggesting a cost advantage of approximately 30–50% for the Z-protected series. Furthermore, Z-Thr(tBu)-OMe is produced by multiple Chinese manufacturers (Bidepharm, Shanghai Hanhong, Jirui Peptide) with standard purity specifications of 97–98% supported by HPLC, NMR, and GC batch analysis , ensuring competitive sourcing and supply redundancy.

Procurement cost analysis Supply chain Peptide building block pricing

Optimal Use Cases for Z-Thr(tBu)-OMe Based on Quantitative Differentiation Evidence


Convergent Solution-Phase Peptide Fragment Condensation

Z-Thr(tBu)-OMe is the building block of choice for convergent solution-phase synthesis where a protected threonine fragment must be coupled at its C-terminus. The methyl ester prevents premature activation, while the Cbz group can be selectively removed via hydrogenolysis to expose the N-terminus for coupling, leaving both the tBu ether and methyl ester intact. This three-dimensional orthogonality—Cbz (hydrogenolysis) / tBu (TFA) / OMe (NaOH)—is not available with Fmoc-Thr(tBu)-OH or Boc-Thr(tBu)-OH, which lack C-terminal protection [1]. Patent CN108586549A demonstrates this sequential deprotection in practice: hydrogenolysis of Cbz → saponification of OMe → Fmoc protection, each step proceeding without cross-reactivity .

In-House Synthesis of Fmoc-Thr(tBu)-OH via Catalytic Transfer Hydrogenolysis

For laboratories and production facilities that consume both Z- and Fmoc-protected threonine, procuring Z-Thr(tBu)-OMe as a single starting material enables on-demand synthesis of Fmoc-Thr(tBu)-OH via the patent-documented route: catalytic transfer hydrogenolysis (1,4-cyclohexadiene, Pt/Pd catalyst, ambient temperature/pressure) → saponification (NaOH, pH 11–12) → Fmoc-OSu coupling [1]. This eliminates the need to separately procure Fmoc-Thr(tBu)-OH at a 30–50% cost premium and avoids the flammability hazards of high-pressure H₂ gas required in prior art processes . The 80.3% saponification yield at 169 g scale provides quantitative confidence in process scalability .

Large-Scale Industrial Peptide API Manufacturing Using Solution-Phase Strategy

In industrial peptide API manufacturing, solution-phase synthesis becomes more cost-effective than SPPS at scales exceeding ~50 kg [1]. Z-Thr(tBu)-OMe is specifically suited for this paradigm: its Cbz group is the standard Nα-protection for solution-phase peptide synthesis , its tBu ether prevents O-acylation side reactions during coupling, and its methyl ester enables fragment condensation at the C-terminus. The compound is commercially available with 98% purity and batch QC documentation (HPLC, NMR, GC) from multiple suppliers, meeting regulatory quality expectations for GMP process development .

Synthesis of O-Glycosylated Threonine-Containing Peptides Requiring Orthogonal Side-Chain Deprotection

The tBu ether in Z-Thr(tBu)-OMe remains stable under the hydrogenolysis conditions used to remove the Cbz group [1]. This property is critical for synthesizing O-glycosylated peptides, where the threonine hydroxyl must remain protected during N-terminal deprotection and peptide chain elongation, then be selectively liberated under mild acidic conditions (TFA) for subsequent glycosylation. Fmoc-Thr(tBu)-OH provides tBu protection but lacks the C-terminal ester needed for solution-phase fragment coupling, while Z-Thr-OMe (CAS 57224-63-2) lacks the side-chain protection entirely . Z-Thr(tBu)-OMe uniquely combines all three features for this application.

Quote Request

Request a Quote for Z-Thr(tbu)-ome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.